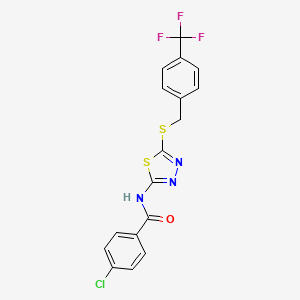

4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound 4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted at the 5-position with a benzylthio group containing a trifluoromethyl (CF₃) moiety and at the 2-position with a 4-chlorobenzamide.

Propiedades

IUPAC Name |

4-chloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3N3OS2/c18-13-7-3-11(4-8-13)14(25)22-15-23-24-16(27-15)26-9-10-1-5-12(6-2-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIPRHZUXUTBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various targets, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Chlorine atom at the para position of the benzamide.

- Thiadiazole ring which enhances biological activity.

- Trifluoromethyl group contributing to lipophilicity and potential bioactivity.

Antiviral Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant antiviral activity. For instance, compounds similar to 4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have shown efficacy against various viral targets. The EC50 values for related compounds demonstrate potent inhibition of viral replication.

| Compound | Target Virus | EC50 (µM) |

|---|---|---|

| Compound A | HCV | 0.35 |

| Compound B | DENV | 2.1 |

| 4-chloro... | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it inhibits cell proliferation in various cancer cell lines. The IC50 values suggest that it may be comparable to existing chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 57.3 |

| HeLa (Cervical Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

The biological activity of 4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may be attributed to its ability to interfere with specific biochemical pathways:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in viral replication or cancer cell survival.

- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in target cells.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

- Study on HCV Inhibition : A derivative with a similar structure demonstrated over 90% inhibition of NS5B RNA polymerase activity in vitro.

- Cancer Cell Line Studies : Compounds related to 4-chloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed significant cytotoxicity against multiple cancer cell lines.

Comparación Con Compuestos Similares

Structural Analogs with Varying Benzamide Substitutions

details six N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with substitutions on the benzamide ring (Cl, F, OMe). Key comparisons include:

| Compound ID | Substituent Position | Substituent Group | Key Spectral Data (1H NMR, IR) | Molecular Weight (MS) |

|---|---|---|---|---|

| 4b | 3-Chloro | Cl | δ 7.45–8.25 (pyridine H), ν(N-H) 3250 cm⁻¹ | 332.78 g/mol |

| 4c (Target Analog) | 4-Chloro | Cl | δ 7.50–8.30 (pyridine H), ν(C=O) 1680 cm⁻¹ | 332.78 g/mol |

| 4g | 2-Methoxy | OMe | δ 3.85 (OCH₃), ν(C-O) 1250 cm⁻¹ | 328.35 g/mol |

Key Findings :

Thiadiazole Derivatives with Modified Side Chains

and 12 describe compounds with structural variations in the thiadiazole side chain:

Key Findings :

Heterocyclic Core Modifications: Thiadiazole vs. Oxadiazole

reports oxadiazole derivatives (e.g., 8u ) with CF₃ substituents:

Key Findings :

- Sulfur vs. Oxygen : Thiadiazoles (C-S-C) exhibit greater π-electron deficiency than oxadiazoles (C-O-C), enhancing electrophilicity and interaction with nucleophilic enzyme residues .

- Activity Profile : Oxadiazole derivatives like 8u show specific kinase inhibition, suggesting the target compound’s thiadiazole core may target similar pathways .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.